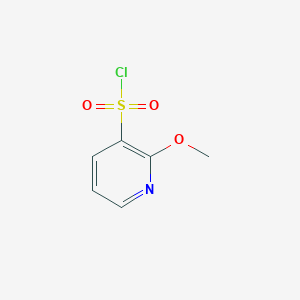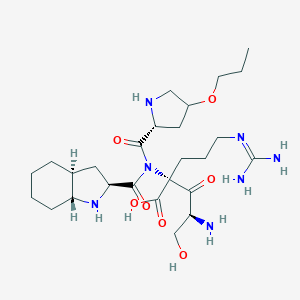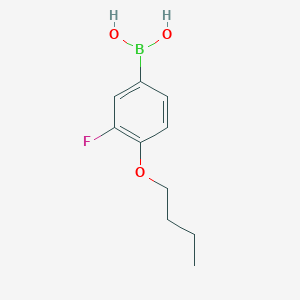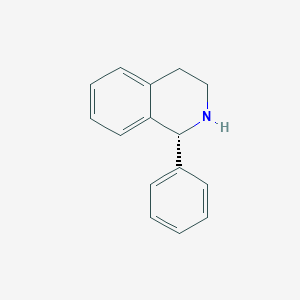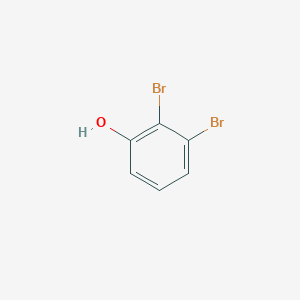
2-Dimethylamino Fingolimod
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylamino Fingolimod is a chemical compound that has potential for diverse scientific research applications. It is a sphingosine analog that acts on sphingosine-1-phosphate receptors (S1PRs) . Fingolimod, the parent compound of 2-Dimethylamino Fingolimod, is an immunomodulating medication used for the treatment of multiple sclerosis .
Synthesis Analysis
An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step . A facile six-step synthesis of fingolimod, starting from readily available and inexpensive starting material diethyl acetamidomalonate, in very good yield is demonstrated .Molecular Structure Analysis
The key structural features of fingolimod are first, the aminodiol polar head group, which is phosphorylated by SPHK2; second, a 1,4 disubstituted phenyl ring, which acts as a rigid linker . Single-crystal structures of fingolimod hydrochloride (FTY 720), a block-buster multiple sclerosis drug, were revealed for the first time in this study .Chemical Reactions Analysis
2,3-Diaminomaleonitrile (DAMN) has proved to be a valuable organic π-conjugated molecule having many applications in the area of chemosensors for sensing of ionic and neutral species because of its ability to act as a building block for well-defined molecular architectures and scaffolds for preorganised arrays of functionality .Physical And Chemical Properties Analysis
2-Dimethylamino Fingolimod has a molecular formula of C21H37NO2 and a molecular weight of 335.52 .Wissenschaftliche Forschungsanwendungen
Multiple Sclerosis (MS) Management
2-Dimethylamino Fingolimod is primarily recognized for its role in managing relapsing-remitting multiple sclerosis (RRMS). It functions as an immunomodulator by sequestering lymphocytes in lymph nodes, preventing them from contributing to the autoimmune attack on the central nervous system characteristic of MS .
Central Nervous System (CNS) Injuries
Research indicates that 2-Dimethylamino Fingolimod may aid in the recovery of CNS injuries. It has been shown to promote AQP4 polarization and support the functional recovery of the glymphatic system, which is crucial for clearing metabolic waste from the brain, potentially improving outcomes after diffuse brain injuries .
Alzheimer’s Disease (AD)
In Alzheimer’s disease, 2-Dimethylamino Fingolimod has demonstrated potential therapeutic benefits. It may suppress amyloid-beta (Aβ) secretion and deposition, inhibit apoptosis, and enhance brain-derived neurotrophic factor (BDNF) production, addressing key aspects of AD pathogenesis .
Parkinson’s Disease (PD)
The compound has shown neuroprotective effects in mouse models of Parkinson’s disease. It appears to reduce the loss of dopaminergic neurons and attenuate the decrease in striatal dopamine levels, suggesting a potential role in PD treatment strategies .
Epilepsy
In the context of epilepsy, particularly temporal lobe epilepsy (TLE), 2-Dimethylamino Fingolimod has exhibited anti-epileptogenic and anti-convulsive effects. It may reduce chronic seizure activity and has neuroprotective and anti-gliotic effects, reducing cytotoxic T cell infiltrates .
Cancer Treatment
Emerging evidence suggests that 2-Dimethylamino Fingolimod could play a role in cancer treatment. It has shown efficacy in various in vitro and in vivo cancer models, potentially through the inhibition of sphingosine kinase 1, a proto-oncogene associated with cancer progression. Its anticancer properties may also be attributable to actions on several other molecular targets, making it a candidate for repurposing in oncology .
Wirkmechanismus
Target of Action
2-Dimethylamino Fingolimod, also known as Fingolimod, primarily targets sphingosine-1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), influencing the movement and function of lymphocytes .
Mode of Action
Fingolimod acts by modulating S1PRs. The active metabolite of Fingolimod, Fingolimod-phosphate, binds to these receptors, leading to a range of pharmacological effects . It reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation . In addition to its effects on S1PRs, Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), and reduces lysophosphatidic acid (LPA) plasma levels .
Biochemical Pathways
Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, leading to changes in the balance of signaling sphingolipids . It also activates protein phosphatase 2A (PP2A) and induces apoptosis, autophagy, cell cycle arrest, and epigenetic regulations . Furthermore, it influences macrophages M1/M2 shift and enhances BDNF expression .
Pharmacokinetics
Fingolimod is efficiently absorbed with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . Fingolimod is extensively metabolized, with biotransformation occurring via three main pathways: reversible phosphorylation to fingolimod phosphate, hydroxylation and oxidation to yield inactive carboxylic acid metabolites, and formation of non-polar ceramides .
Result of Action
Fingolimod’s action results in improved outcomes in multiple sclerosis (MS) and other diseases. It has also shown potential therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer .
Action Environment
The action of Fingolimod can be influenced by various environmental factors. For instance, its interaction with S1PRs in a variety of tissues largely accounts for the reported adverse effects . Moreover, the pharmacokinetics of Fingolimod are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment .
Zukünftige Richtungen
The evolving understanding of fingolimod’s MOA has provided strategies for developing next-generation compounds with superior attributes, suggesting new ways to target S1P as well as other LP receptor modulators for novel therapeutics in the CNS and other organ systems . Fingolimod’s development portends future success with multiple next-generation agents in relapsing and progressive forms of MS and possibly other central nervous system (CNS) and non-CNS therapeutic areas .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKKGSGVKAKAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino Fingolimod | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

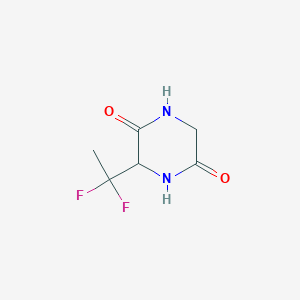
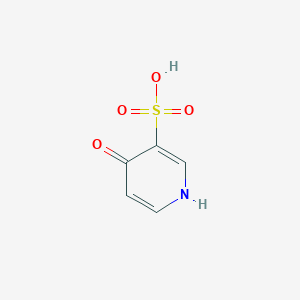
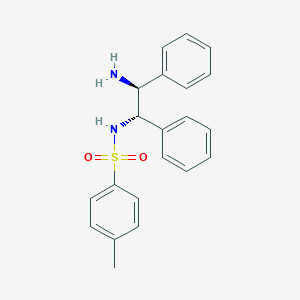
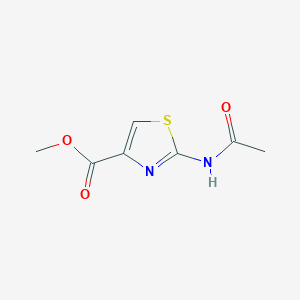

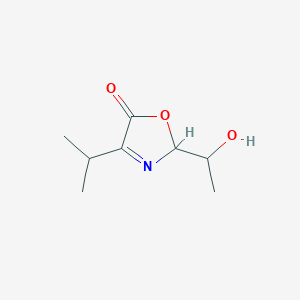
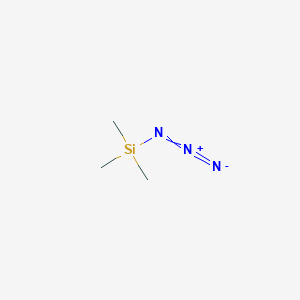
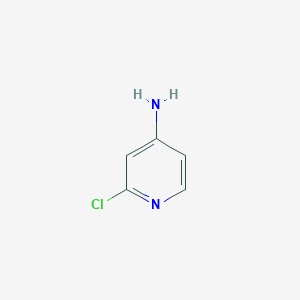
![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)
